molecular formula C8H6N2O3S2 B8796353 2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole CAS No. 3779-13-3

2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole

Cat. No. B8796353
CAS RN: 3779-13-3
M. Wt: 242.3 g/mol
InChI Key: AEAJFTVRQRHWGF-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6N2O3S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3779-13-3

Product Name

2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole

Molecular Formula

C8H6N2O3S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-methylsulfinyl-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O3S2/c1-15(13)8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3

InChI Key

AEAJFTVRQRHWGF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

At a temperature of 0° to 15° C, a mixture of 17.6 grams of fuming nitric acid and 35 grams of concentrated sulfuric acid was added dropwise while stirring to a solution of 18.1 grams (0.1 mole) of 2-methylmercaptobenzthiazole in 70 ml of concentrated sulfuric acid. The mixture was heated to 30°-35° C and stirred for a further 3 hours at this temperature. The reaction mixture was then poured onto 200 grams of ice, the 2-methylsulfinyl-6-nitrobenzthiazole was filtered off, washed until neutral and dried. 17.5 Grams of crude product were obtained (72.4 %).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

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